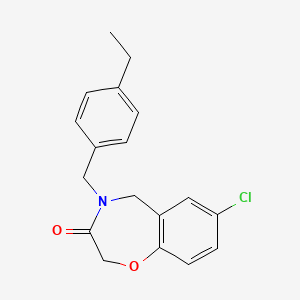

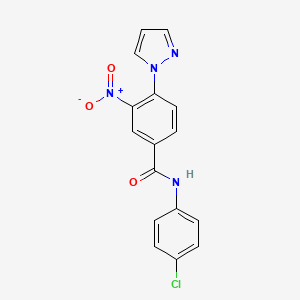

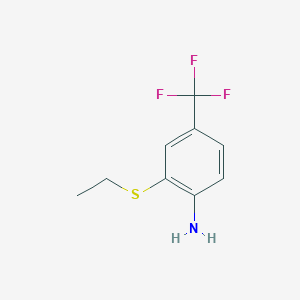

![molecular formula C12H8N4O3 B2486460 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 1029420-88-9](/img/structure/B2486460.png)

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . This compound is a key intermediate for the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .

Synthesis Analysis

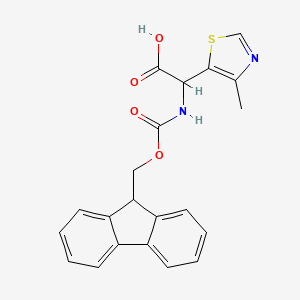

The synthesis of this compound involves the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This compound is used to synthesize polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . The InChI code for this compound is 1S/C14H12N4O3/c19-12(20)7-6-11-16-13-10(14(21)17-11)8-15-18(13)9-4-2-1-3-5-9/h1-6,8,16H,7H2,(H,17,21)(H,19,20) .Chemical Reactions Analysis

This compound is used as a key intermediate in the synthesis of polyfunctionally substituted heterocycles . It is used to create compounds such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 284.27 . It has a melting point of 140-141 degrees Celsius . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Biomedical Applications

Pyrazolo[3,4-d]pyrimidine derivatives demonstrate various biological activities . They are widely recognized as one of the most desirable heterocycles for drug discovery, particularly in cancer therapy .

Inhibition of Phosphodiesterase-5 (PDE5)

These compounds have been shown to inhibit phosphodiesterase-5 (PDE5), an enzyme that plays a crucial role in regulating blood flow to the tissues .

Modulation of the Human Adenosine Receptor

The compound has been found to modulate the human adenosine receptor . This receptor plays a key role in many physiological processes, including inflammation and neurotransmission.

Growth Inhibition of Gram-positive Bacteria

The compound has been reported to inhibit the growth of Gram-positive bacteria . This suggests potential applications in the development of new antibiotics.

Memory Modulation

Research has indicated that the compound may have effects on memory modulation . This could have implications for the treatment of memory-related disorders.

Anticancer Activity

Some derivatives of the compound have shown moderate anticancer activity against HCT-116, MCF-6 cell lines at 100 μM concentration and for 5-lipoxygenase inhibition activities . Another derivative has reported potent anticancer activity against C6 rat and U87 human glioma cell lines at 10 μM concentration .

Key Intermediates in Constructing Cross-linked Deoxyoligonucleotides Duplex

The compound is used as key intermediates in constructing the cross-linked deoxyoligonucleotides duplex .

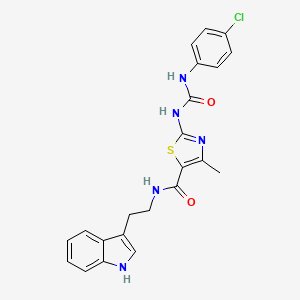

Synthesis of Fused Pyrazolo[3,4-d]thiazoles and Pyrazolo[3,4-d][1,4]thiazines

The compound is used in the synthesis of fused pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-d][1,4]thiazines . These compounds are structural subunits of numerous compounds valuable in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a significant alteration in cell cycle progression, potentially leading to apoptosis within certain cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a significant inhibition of CDK2, leading to alterations in cell cycle progression . This can result in the induction of apoptosis within certain cells . The compound has shown superior cytotoxic activities against certain cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3/c17-11-8-6-13-16(7-4-2-1-3-5-7)10(8)14-9(15-11)12(18)19/h1-6H,(H,18,19)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEAXJWYFJWIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2486379.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride](/img/structure/B2486384.png)

![Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2486385.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)

![N-[1-(4-fluorophenyl)ethyl]-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2486389.png)

![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)